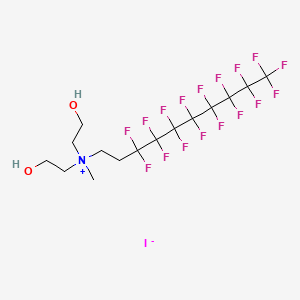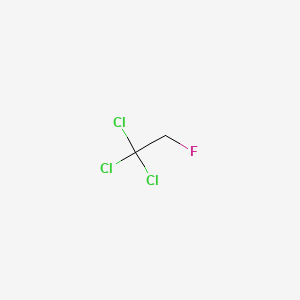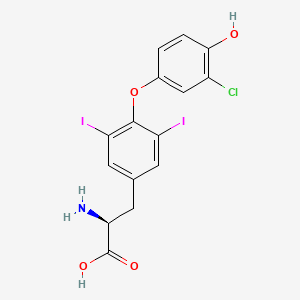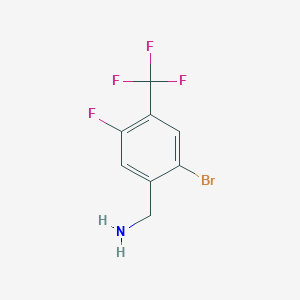![molecular formula C44H74N2O15S B13423463 (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is a derivative of erythromycin, a well-known antibiotic. This compound is synthesized by modifying the erythromycin molecule to enhance its properties, such as stability, solubility, and bioavailability. The modification involves the addition of an oxime group and a 4-methylphenylsulfonyl group, which can potentially alter the compound’s pharmacokinetic and pharmacodynamic profiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin typically involves several steps:
Formation of the Oxime Group: The oxime group is introduced by reacting erythromycin with hydroxylamine under acidic or basic conditions.
Sulfonylation: The 4-methylphenylsulfonyl group is added through a sulfonylation reaction, where erythromycin oxime is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso or nitrate group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted erythromycin derivatives.
科学的研究の応用
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties compared to erythromycin.
Industry: Potential use in the development of new antibiotics with improved efficacy and safety profiles.
作用機序
The mechanism of action of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth. The modifications in the compound may enhance its binding affinity or alter its interaction with bacterial ribosomes, potentially improving its efficacy against resistant strains.
類似化合物との比較
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetics.
Clarithromycin: Another derivative with enhanced stability in acidic conditions.
Uniqueness
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is unique due to its specific structural modifications, which may confer advantages such as improved stability, solubility, and efficacy against resistant bacterial strains. These modifications differentiate it from other erythromycin derivatives and could make it a valuable addition to the arsenal of antibiotics.
特性
分子式 |
C44H74N2O15S |
|---|---|
分子量 |
903.1 g/mol |
IUPAC名 |
[(Z)-[(2R,3S,4R,5S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C44H74N2O15S/c1-15-32-44(11,52)37(48)26(5)34(45-61-62(53,54)30-18-16-23(2)17-19-30)24(3)21-42(9,51)39(60-41-35(47)31(46(12)13)20-25(4)56-41)27(6)36(28(7)40(50)58-32)59-33-22-43(10,55-14)38(49)29(8)57-33/h16-19,24-29,31-33,35-39,41,47-49,51-52H,15,20-22H2,1-14H3/b45-34-/t24-,25-,26+,27+,28-,29+,31+,32-,33+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChIキー |
WAZVMUGFTJEWAB-VHCUFRJKSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)






